molecular formula C13H10ClN3S B12512959 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

Cat. No.: B12512959
M. Wt: 275.76 g/mol
InChI Key: DAVYGZMECKNJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
  • 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole
  • 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-1-yl)-1,3-thiazole

Uniqueness

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the specific positioning of the pyrazole ring contribute to its distinct properties compared to other similar compounds .

Biological Activity

The compound 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) analyses.

  • Chemical Formula : C₁₃H₁₀ClN₃S
  • Molecular Weight : 275.75 g/mol
  • CAS Number : 499796-03-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has shown that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's activity is often attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study indicated that thiazole derivatives can interact with proteins involved in apoptosis and cell cycle regulation .
  • Case Studies :
    • A study evaluated the cytotoxicity of similar thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds with a similar structure demonstrated IC₅₀ values less than that of the reference drug doxorubicin, indicating strong anticancer activity .
    • Another research highlighted the importance of electron-withdrawing groups on the phenyl ring for enhancing anticancer efficacy, suggesting that modifications at specific positions can lead to improved activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of chlorine and pyrazole moieties in the structure enhances their effectiveness against various pathogens.

  • Research Findings :
    • A systematic study on thiazole derivatives showed promising results against bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The SAR analysis indicated that substituents on the thiazole ring significantly affect antimicrobial potency, with specific configurations leading to enhanced activity against resistant strains .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various animal models.

  • Experimental Evidence :
    • In a picrotoxin-induced convulsion model, compounds similar to this compound exhibited significant anticonvulsant effects. The structure was crucial for its efficacy, with modifications leading to varying degrees of protection against seizures .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.

Substituent PositionEffect on Activity
Para positionElectron-withdrawing groups enhance potency
Ortho positionNon-bulky substituents preferred for better activity
5-positionPresence of pyrazole enhances anticancer effects

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,15,17)

InChI Key

DAVYGZMECKNJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.